

3-Acetoxy-1-acetylazetidine: A Predictive Toxicity and Safety Profile

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Compound of Interest

Compound Name: 3-Acetoxy-1-acetylazetidine

Cat. No.: B134677

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Disclaimer: No direct toxicological or safety studies on **3-Acetoxy-1-acetylazetidine** are publicly available. This document provides a predictive assessment based on the toxicological profiles of structurally similar compounds and outlines the standard experimental protocols for evaluating the safety of a novel chemical entity. The information herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.

Executive Summary

3-Acetoxy-1-acetylazetidine is a substituted azetidine, a four-membered saturated heterocycle. While the azetidine ring is a feature in several biologically active compounds, the specific toxicological properties of this derivative have not been reported. This guide synthesizes available data on related chemical structures, including the azetidine core, N-acetylated compounds, and simple substituted azetidines, to construct a predictive safety profile. Furthermore, it details the standard methodologies for in vitro and in vivo toxicity testing that would be required to definitively establish the safety of **3-Acetoxy-1-acetylazetidine**.

Predictive Toxicological Assessment

The toxicological profile of **3-Acetoxy-1-acetylazetidine** can be inferred by examining its core structural components: the azetidine ring, the N-acetyl group, and the acetoxy group.

The Azetidine Ring

The azetidine ring itself is a strained four-membered heterocycle. While more stable than the highly reactive three-membered aziridine ring, its strain influences its reactivity.[1] Some naturally occurring azetidines, such as azetidine-2-carboxylic acid, are known to be toxic as they can act as mimics of proline, leading to misincorporation into proteins.[2] However, the toxicological relevance of the core ring in more complex substituted azetidines is highly dependent on the nature of the substituents.[3][4][5]

N-Acetyl and Acetoxy Groups

N-acetylation is a common metabolic pathway and, in many cases, leads to a decrease in toxicity. For instance, N-acetylglycine has been shown to be non-genotoxic and possesses low acute toxicity.[6] Similarly, N-acetylcysteine (NAC) is a widely used therapeutic agent, though it can exhibit toxicity at high doses, with the route of administration significantly impacting its safety profile.[7][8] The acetoxy group is an ester, which can be susceptible to hydrolysis by esterases in vivo, releasing a hydroxylated metabolite and acetic acid.

Structurally Similar Compounds

A search for direct analogs yielded limited, but informative, safety data. For 3-hydroxyazetidine hydrochloride, a compound structurally related to the potential hydrolyzed metabolite of **3-Acetoxy-1-acetylazetidine**, the following GHS hazard classifications have been reported:

Hazard Statement	GHS Classification
H302: Harmful if swallowed	Acute toxicity, oral (Category 4)
H315: Causes skin irritation	Skin corrosion/irritation (Category 2)
H318: Causes serious eye damage	Serious eye damage/eye irritation (Category 1)
H319: Causes serious eye irritation	Serious eye damage/eye irritation (Category 2A)
Data sourced from PubChem CID 2759290 for 3-hydroxyazetidine hydrochloride.[9]	

This suggests that small, substituted azetidines may possess acute oral toxicity and be irritants to the skin and eyes.

Standard Experimental Protocols for Safety Profiling

To definitively determine the toxicity and safety profile of **3-Acetoxy-1-acetylazetidine**, a battery of standardized in vitro and in vivo tests would be necessary.

In Vitro Cytotoxicity Assays

These assays are crucial for determining the potential of a compound to cause cell damage or death and are often used for initial screening.[\[10\]](#)[\[11\]](#)[\[12\]](#)

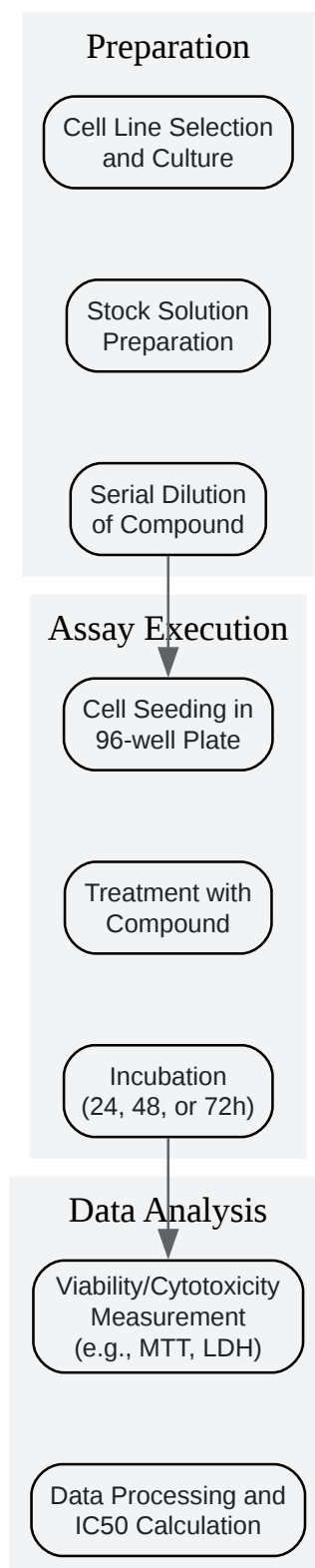
Methodology: MTT Assay

- **Cell Seeding:** Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours.[\[11\]](#)
- **Compound Treatment:** Prepare serial dilutions of **3-Acetoxy-1-acetylazetidine** in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v).[\[11\]](#) Add the compound dilutions to the cells and incubate for 24, 48, or 72 hours.[\[11\]](#)
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[\[11\]](#)
- **Formazan Solubilization:** Remove the MTT solution and add 150 μ L of DMSO to dissolve the formazan crystals.[\[11\]](#)
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.[\[11\]](#) Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Methodology: Lactate Dehydrogenase (LDH) Release Assay

- **Cell Seeding and Treatment:** Follow the same procedure as for the MTT assay.[\[12\]](#)
- **Supernatant Collection:** After incubation, centrifuge the plate at 400 x g for 5 minutes.[\[12\]](#) Carefully transfer 50 μ L of the supernatant to a new 96-well plate.[\[12\]](#)

- LDH Reaction: Add 50 μ L of the LDH reaction mixture to each well containing the supernatant.[\[12\]](#)
- Absorbance Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at 490 nm.[\[12\]](#) The amount of LDH release is proportional to the number of lysed cells.



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Caption: General workflow for in vitro cytotoxicity testing.

Genotoxicity Assays

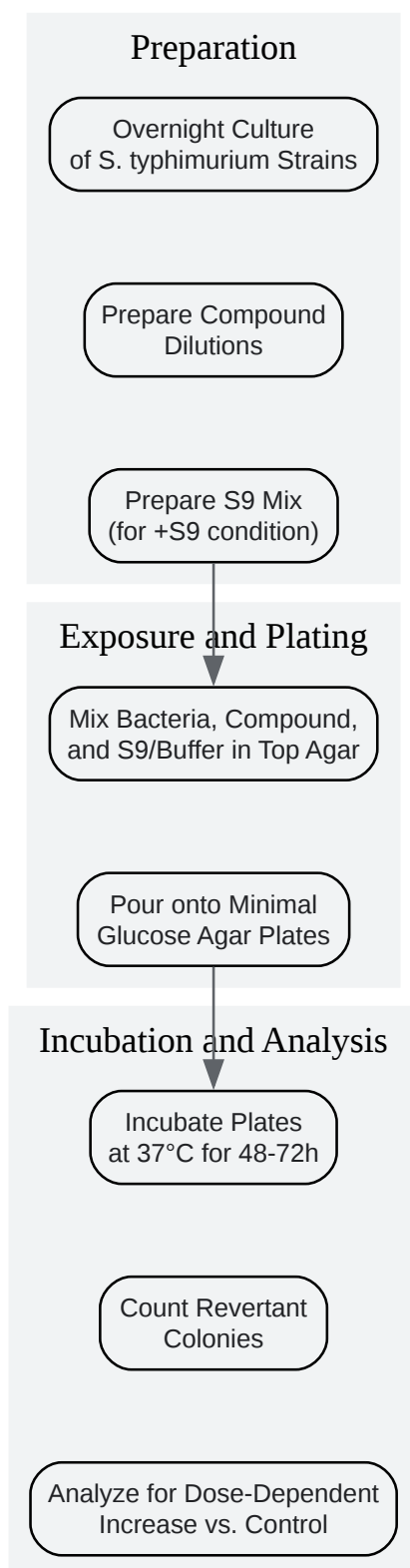
These assays are designed to detect the potential of a compound to cause genetic mutations.

Methodology: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of a chemical.

[\[13\]](#)[\[14\]](#)

- **Strain Selection:** Use several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.[\[13\]](#)[\[15\]](#)
- **Metabolic Activation:** Conduct the test with and without a metabolic activation system (S9 mix from induced rat liver) to mimic mammalian metabolism.[\[13\]](#)[\[15\]](#)
- **Exposure:** Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (or buffer) in soft agar.[\[16\]](#)
- **Plating:** Pour the mixture onto minimal glucose agar plates that lack histidine.[\[13\]](#)
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.[\[13\]](#)
- **Colony Counting:** Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.[\[14\]](#)



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Caption: Workflow for the Ames test for mutagenicity.

In Vivo Acute Oral Toxicity

This is a fundamental study to determine the immediate toxic effects of a single oral dose of a substance and to estimate its LD50 (median lethal dose). The studies are typically conducted following OECD guidelines.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Methodology: Acute Toxic Class Method (OECD 423)

- Animal Selection: Use a single sex of rodents (usually females) in a stepwise procedure with 3 animals per step.[\[20\]](#)
- Dose Selection: Start with a fixed dose of 5, 50, 300, or 2000 mg/kg body weight.[\[17\]](#)
- Administration: Administer a single oral dose of the test substance by gavage after a period of fasting.[\[20\]](#)
- Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[\[21\]](#)
- Stepwise Procedure: The outcome of the first step (mortality or survival) determines the dose for the next step. The procedure is stopped when a confident classification of the substance's toxicity can be made.[\[20\]](#)

Pharmacokinetics and Metabolism Prediction

The pharmacokinetic properties of azetidine-containing compounds are influenced by the rigid four-membered ring, which can enhance metabolic stability, particularly against N-dealkylation, compared to larger heterocyclic linkers like piperidine.[\[22\]](#) However, the overall pharmacokinetic profile is highly dependent on the specific substituents.[\[23\]](#) The ester group in **3-Acetoxy-1-acetylazetidine** is a likely site of metabolic cleavage by esterases, which would release 3-hydroxy-1-acetylazetidine and acetic acid. Further metabolism could involve oxidation or conjugation pathways.

In Silico Toxicology Prediction

In the absence of experimental data, in silico (computational) methods can provide initial predictions of toxicity.[\[24\]](#)[\[25\]](#)[\[26\]](#) Various software tools and models (e.g., QSAR-based) can predict endpoints such as mutagenicity, carcinogenicity, and acute toxicity based on the

chemical structure.[27][28] These predictions are valuable for prioritizing compounds for experimental testing but are not a substitute for empirical data.

Conclusion

While a definitive toxicity and safety profile for **3-Acetoxy-1-acetylazetidine** cannot be provided without experimental data, a predictive assessment based on its structural motifs suggests a potential for acute oral toxicity and irritation. The azetidine ring may confer some metabolic stability, though the acetoxy group is a probable site for hydrolysis. A comprehensive evaluation of this compound would require a standard battery of in vitro and in vivo tests, including cytotoxicity assays, genotoxicity screening, and acute toxicity studies, as outlined in this guide.

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